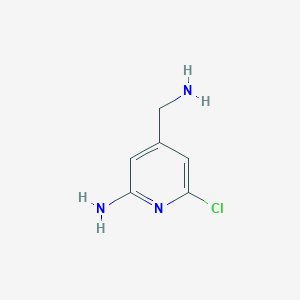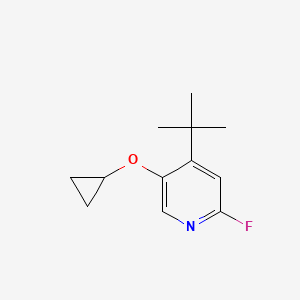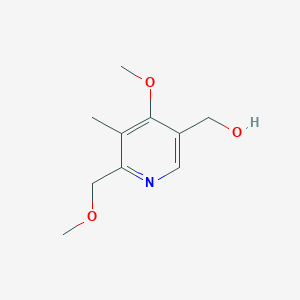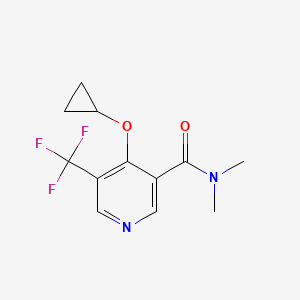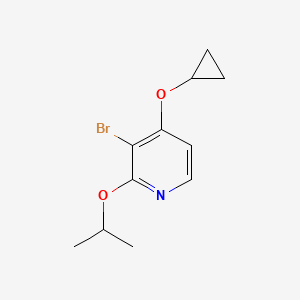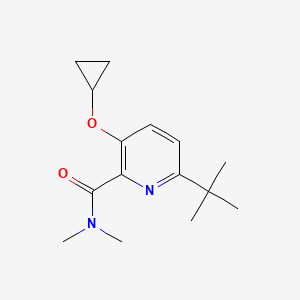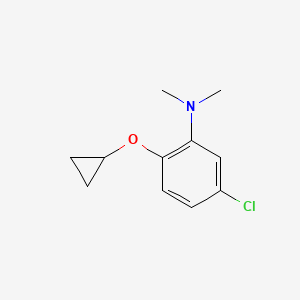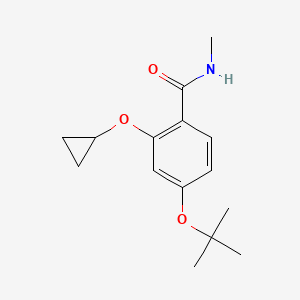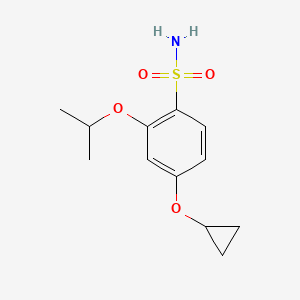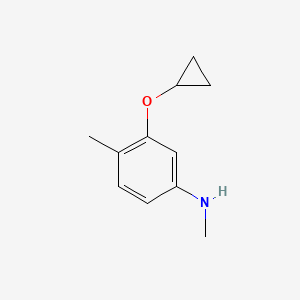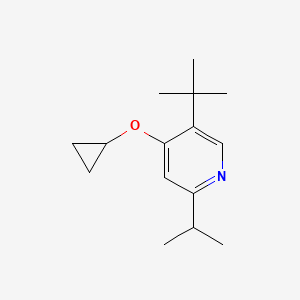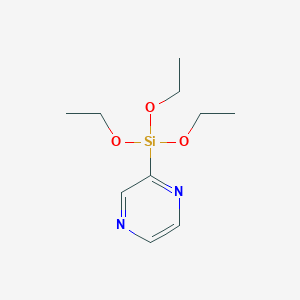
2-(Triethoxysilyl)pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Triethoxysilyl)pyrazine is an organosilicon compound that features a pyrazine ring bonded to a triethoxysilyl group. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including materials science and chemistry. The presence of both the pyrazine ring and the triethoxysilyl group imparts distinct characteristics, making it a versatile compound for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Triethoxysilyl)pyrazine typically involves the reaction of a pyrazine derivative with a triethoxysilane compound. One common method includes the cross-coupling reaction between a 2-haloazulene derivative and triethoxysilane in the presence of a rhodium catalyst . The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cross-coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Triethoxysilyl)pyrazine undergoes various chemical reactions, including:
Oxidation: The pyrazine ring can be oxidized under specific conditions, leading to the formation of pyrazine N-oxides.
Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine derivatives.
Substitution: The triethoxysilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the triethoxysilyl group under mild conditions.
Major Products:
Oxidation: Pyrazine N-oxides.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Triethoxysilyl)pyrazine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Triethoxysilyl)pyrazine involves its interaction with various molecular targets and pathways:
Molecular Targets: The pyrazine ring can interact with enzymes and receptors, modulating their activity. The triethoxysilyl group can form covalent bonds with silanol groups on surfaces, enhancing adhesion and stability.
Pathways Involved: The compound can influence pathways related to cell signaling, oxidative stress, and membrane permeability.
Comparación Con Compuestos Similares
2-(Triethoxysilyl)pyrazine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness: this compound stands out due to its combination of the pyrazine ring and triethoxysilyl group, providing unique chemical reactivity and versatility in applications ranging from materials science to medicine.
Propiedades
Fórmula molecular |
C10H18N2O3Si |
|---|---|
Peso molecular |
242.35 g/mol |
Nombre IUPAC |
triethoxy(pyrazin-2-yl)silane |
InChI |
InChI=1S/C10H18N2O3Si/c1-4-13-16(14-5-2,15-6-3)10-9-11-7-8-12-10/h7-9H,4-6H2,1-3H3 |
Clave InChI |
GYTKQOVBKNQQTR-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](C1=NC=CN=C1)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


